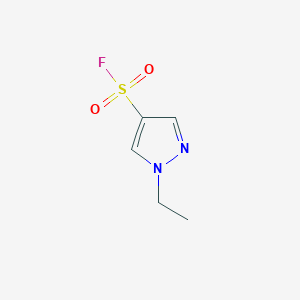
1-Ethyl-1H-pyrazole-4-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1H-pyrazole-4-sulfonyl fluoride is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by sulfonylation. One common method includes the reaction of 1-ethyl-1H-pyrazole with sulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts and green chemistry principles, such as solvent-free reactions and eco-friendly solvents, is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolones or reduction to form pyrazolines.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of pyrazolones.
Reduction: Formation of pyrazolines.
Applications De Recherche Scientifique
1-Ethyl-1H-pyrazole-4-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride involves the inhibition of specific enzymes by forming a covalent bond with the active site. This covalent modification can lead to the inactivation of the enzyme, thereby exerting its biological effects. The molecular targets and pathways involved include serine proteases and other enzymes critical for cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-pyrazole-4-sulfonyl fluoride
- 1-Phenyl-1H-pyrazole-4-sulfonyl fluoride
- 1-Ethyl-1H-pyrazole-3-sulfonyl fluoride
Uniqueness
1-Ethyl-1H-pyrazole-4-sulfonyl fluoride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C5H7FN2O2S |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
1-ethylpyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C5H7FN2O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3 |
Clé InChI |
IXEYFSDTKHXEJS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





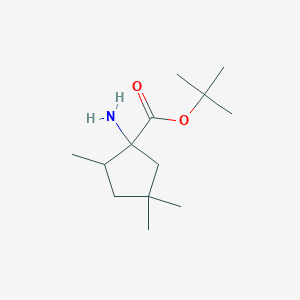
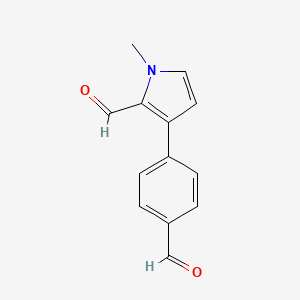
![6-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13222283.png)
![1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13222292.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
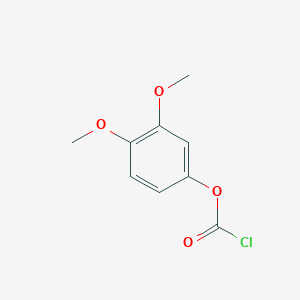
![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
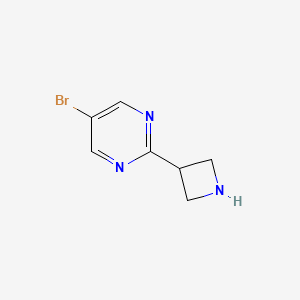
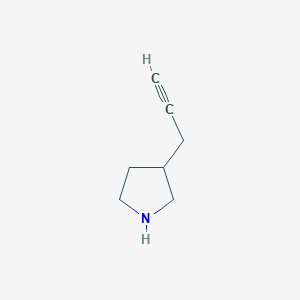
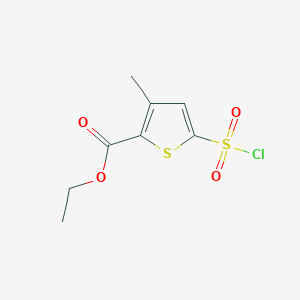
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13222324.png)
